Enzymatic Selectivity: Aminopeptidase N (APN) vs. HDAC1/2 Inhibition
While 1-(4-Nitrobenzoyl)piperidin-4-amine demonstrates a degree of inhibition against aminopeptidase N (APN), its selectivity profile is starkly contrasted by its lack of activity against Histone Deacetylases 1 and 2 (HDAC1/2). In a direct head-to-head assay, the compound's IC50 for HDAC1/2 is >100,000 nM, whereas its IC50 for APN is in the low micromolar range (1,150-2,700 nM) [1][2]. This selectivity window is critical for applications where HDAC inhibition would introduce confounding cytotoxic or epigenetic effects, providing a clear scientific basis for choosing this compound over pan-inhibitory or HDAC-active analogs.
| Evidence Dimension | Enzyme Inhibition Selectivity (IC50) |
|---|---|
| Target Compound Data | IC50: >100,000 nM (HDAC1/2) |
| Comparator Or Baseline | Same Compound: IC50: 1,150-2,700 nM (APN) |
| Quantified Difference | Approximately 37-fold to 87-fold difference in potency, demonstrating high selectivity against HDAC1/2 |
| Conditions | Inhibition of human HDAC1/2 vs. porcine kidney microsome APN assessed using fluorogenic substrate hydrolysis |
Why This Matters
This data quantifies a significant selectivity window, enabling procurement for APN-focused studies with minimized risk of HDAC-related off-target effects compared to a non-selective inhibitor.
- [1] BindingDB. BDBM50400549 (CHEMBL2205652). APN and HDAC1/2 Inhibition Data. Accessed 2026. View Source
- [2] BindingDB. BDBM50415628 (CHEMBL1077582). Human Aminopeptidase N Affinity Data. Accessed 2026. View Source
